Potassium arsenite (1:x)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

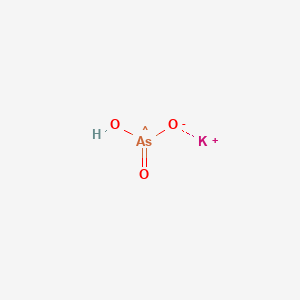

Potassium arsenite (KAsO2) is an inorganic compound that exists in two forms, potassium meta-arsenite (KAsO2) and potassium ortho-arsenite (K3AsO3). It is composed of arsenite ions (AsO33− or AsO2−) with arsenic always existing in the +3 oxidation state . It is a white powder, toxic by ingestion and by inhalation .

Synthesis Analysis

Aqueous potassium arsenite, more commonly known as Fowler’s solution, can be prepared by heating arsenic trioxide (As2O3) with potassium hydroxide (KOH) in the presence of water .Molecular Structure Analysis

The two unique forms of potassium arsenite can be attributed to the different number of oxygen atoms. Potassium meta-arsenite (KAsO2) contains two oxygen atoms one of which is bonded to the arsenic atom via a double bond. Conversely, Potassium ortho-arsenite (K3AsO3) consists of three oxygen atoms all bound to the arsenic atom via single bonds .Chemical Reactions Analysis

Potassium arsenite is largely soluble in water and only slightly soluble in alcohol. Solutions of potassium arsenite contain moderate concentrations of hydroxide ions and have pH’s greater than 7.0. They react as bases to neutralize acids .Physical And Chemical Properties Analysis

Potassium arsenite is an inorganic salt that exists as an odorless white solid. It has a molar mass of 146.019 g/mol and a density of 8.76 g/cm3. It is largely soluble in water and only slightly soluble in alcohol .科学的研究の応用

Antileukemic Agent and Chemotherapy

Potassium arsenite was historically utilized as an antileukemic agent until it was replaced by modern chemotherapy drugs in the 1950s. Its resurgence in medical research, particularly in the treatment of acute promyelocytic leukemia (APL), demonstrated its high efficacy. This highlights the historical and potential future significance of potassium arsenite in cancer treatment and chemotherapy (Au et al., 2003).

Role in Bacterial Heavy Metal Resistance

Potassium arsenite plays a role in bacterial heavy metal resistance, as seen in the study of arsenate reductase from Staphylococcus aureus. The interaction of potassium with specific residues in the enzyme is crucial for its stabilization and the increase in specific activity, which is important for understanding bacterial resistance mechanisms (Lah et al., 2003).

Superconductivity Studies

The compound has been used in the study of superconductivity, particularly in iron arsenide compounds. It was found that by substituting barium with potassium in BaFe2As2, high-temperature superconductivity was achieved, which is crucial for advancing superconductor technology (Rotter et al., 2008).

Analysis in Food Safety

Potassium arsenite is used in analytical methods for determining nitrite concentrations in foodstuffs. This is essential for ensuring the safety and quality of food products by monitoring harmful substances (Somer et al., 2016).

Agricultural Research

Research on potassium in agriculture emphasizes the need for understanding potassium availability from different sources, including potassium arsenite. This understanding is crucial for optimal crop nutrition and ensuring sustainable agricultural practices (Römheld & Kirkby, 2010).

Electronic and Optical Material Studies

Potassium arsenite is involved in the study of materials like potassium titanyl arsenate (KTA), where its electronic structure is analyzed. This research is vital for developing optical materials and understanding their properties (Khyzhun et al., 2009).

Safety And Hazards

将来の方向性

There has been a renewed interest in the clinical use of arsenicals. Current advances in science and technology can be employed to design newer arsenical drugs with high therapeutic index. These novel arsenicals can be used in combination with existing drugs or serve as valuable alternatives in the fight against cancer and emerging pathogens .

特性

InChI |

InChI=1S/AsH2O3.K/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSYUAVLZBSMQO-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[As](=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsHKO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.026 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 23719541 | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline](/img/structure/B154955.png)